3-cyclopropyl-6-(2,3-dihydro-1H-inden-1-ylmethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
3-cyclopropyl-6-(2,3-dihydro-1H-inden-1-ylmethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that combines the structural features of triazole and thiadiazole rings. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
The synthesis of 3-cyclopropyl-6-(2,3-dihydro-1H-inden-1-ylmethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route involves the reaction of cyclopropylamine with 2,3-dihydro-1H-inden-1-ylmethyl hydrazinecarbothioamide, followed by cyclization with a suitable reagent such as phosphorus oxychloride. The reaction is usually carried out under reflux conditions to facilitate the formation of the triazolo[3,4-b][1,3,4]thiadiazole ring system .
Chemical Reactions Analysis
3-cyclopropyl-6-(2,3-dihydro-1H-inden-1-ylmethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Scientific Research Applications
Medicinal Chemistry: The compound exhibits promising biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: The unique structural features of the compound make it a valuable building block for the synthesis of advanced materials with specific electronic and optical properties.
Biological Research: The compound has been used as a probe to study various biological processes and molecular interactions, providing insights into the mechanisms of action of related compounds.
Mechanism of Action
The mechanism of action of 3-cyclopropyl-6-(2,3-dihydro-1H-inden-1-ylmethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
3-cyclopropyl-6-(2,3-dihydro-1H-inden-1-ylmethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be compared with other similar compounds such as:
1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives: These compounds share a similar core structure but differ in the substituents attached to the triazolo[3,4-b][1,3,4]thiadiazole ring.
Indane-1,3-dione derivatives: These compounds have a different core structure but share some similarities in their biological activities and applications.
Properties
IUPAC Name |
3-cyclopropyl-6-(2,3-dihydro-1H-inden-1-ylmethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4S/c1-2-4-13-10(3-1)5-8-12(13)9-14-19-20-15(11-6-7-11)17-18-16(20)21-14/h1-4,11-12H,5-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWQHDYGEMLDGBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C3N2N=C(S3)CC4CCC5=CC=CC=C45 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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